Product packaging for 4-(Aminomethyl)-2,6-dimethylphenol(Cat. No.:CAS No. 876-15-3)

4-(Aminomethyl)-2,6-dimethylphenol

Cat. No.: B1282906
CAS No.: 876-15-3
M. Wt: 151.21 g/mol
InChI Key: YZNPLEYSBNPOLB-UHFFFAOYSA-N
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Description

Contextualization within the Field of Alkyl(hydroxyaryl)amines

Alkyl(hydroxyaryl)amines are a class of organic compounds characterized by the presence of at least one hydroxyl group and one amino group attached to an aromatic ring system, with an alkyl chain connecting the amine. This structural combination imparts a range of chemical properties, most notably antioxidant capabilities. The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, while the amine group can influence the compound's solubility, basicity, and ability to chelate metal ions. researchgate.netnih.gov

The field of alkyl(hydroxyaryl)amines is diverse, encompassing naturally occurring compounds and synthetic derivatives. nih.gov Research in this area often focuses on leveraging the synergistic effects of the hydroxyl and amino functionalities for various applications, including the development of novel antioxidants and as building blocks in medicinal chemistry. researchgate.netresearchgate.net

Significance of the 4-(Aminomethyl)-2,6-dimethylphenol Scaffold in Modern Synthetic Chemistry

The this compound scaffold is of particular interest to synthetic chemists due to its inherent reactivity and the steric hindrance provided by the two methyl groups at the ortho positions to the hydroxyl group. This steric hindrance can direct reactions to other positions on the aromatic ring and can also enhance the stability of the phenoxyl radical formed during antioxidant activity, thereby improving its efficacy.

The presence of the primary amino group in the aminomethyl substituent offers a reactive site for a variety of chemical modifications. This allows for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can be used to fine-tune the compound's physical and biological properties, such as its lipophilicity and target specificity. For instance, the introduction of an aminomethyl group is a common strategy in drug design. researchgate.net

The synthesis of aminomethyl derivatives of phenols is often achieved through the Mannich reaction, a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of phenols, the reaction proceeds via electrophilic aromatic substitution.

Overview of Academic Research Trajectories for Phenolic Amine Derivatives

Academic research on phenolic amine derivatives is a vibrant and expanding field, driven by the wide range of potential applications for these compounds. A significant area of investigation is their antioxidant activity. researchgate.netnih.gov Researchers are exploring how modifications to the structure of phenolic amines, such as the number and position of hydroxyl and amino groups, as well as the nature of alkyl substituents, affect their ability to neutralize free radicals and inhibit lipid peroxidation. nih.govresearchgate.net

Another major research trajectory is the exploration of their potential as therapeutic agents. Phenolic compounds, in general, are known to possess a variety of biological activities, including anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The incorporation of an amine functionality can enhance these activities or introduce new ones.

Furthermore, there is growing interest in the use of phenolic amines derived from renewable resources, such as lignin, as sustainable alternatives to petroleum-based chemicals in the synthesis of polymers and adhesives. acs.org The catalytic amination of bio-derived phenolics is an active area of research aimed at producing these valuable compounds from sustainable feedstocks. researchgate.net The development of efficient and environmentally friendly synthetic methods for phenolic amine derivatives is also a key focus. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound876-15-3C9H13NO151.21
2,6-Dimethyl-4-aminophenol15980-22-0C8H11NO137.18
4-Allyl-2,6-dimethylphenolNot AvailableC11H14O162.23
2-Amino-4,6-dimethylphenol41458-65-5C8H11NO137.18

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPLEYSBNPOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546276
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-15-3
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 2,6 Dimethylphenol

Chemo- and Regioselective Synthetic Routes to 4-(Aminomethyl)-2,6-dimethylphenol

The synthesis of this compound requires precise control to install the aminomethyl group at the para-position relative to the hydroxyl group, avoiding reactions at the ortho-positions which are sterically shielded by the methyl groups.

Exploration of Novel Precursors and Reaction Pathways

The primary and most direct precursor for the synthesis of this compound is 2,6-dimethylphenol (B121312). The challenge lies in the selective introduction of the aminomethyl group at the C4 position.

The Mannich Reaction: The most prominent pathway for this transformation is the Mannich reaction, a three-component condensation involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, which in this case is 2,6-dimethylphenol. organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde (B43269) and an amine (such as ammonia (B1221849) or a protected amine equivalent), which then attacks the electron-rich aromatic ring of 2,6-dimethylphenol. researchgate.net The strong activating and ortho,para-directing nature of the phenolic hydroxyl group, combined with the steric hindrance from the two ortho-methyl groups, selectively directs the incoming electrophile to the para position. ncert.nic.inacs.org

Alternative Pathway: Reduction of a Nitrile Intermediate: A novel synthetic route involves the use of 4-cyano-2,6-dimethylphenol as a key intermediate. This approach separates the C-N bond formation from the aminomethylation step. The synthesis would proceed in two distinct stages:

Cyanation of 2,6-dimethylphenol: Introduction of a nitrile group at the para-position.

Reduction of the Nitrile: The cyano group is then reduced to a primary aminomethyl group. This reduction can be achieved using various powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, which are standard methods for converting nitriles to primary amines.

This two-step pathway offers an alternative where direct handling of formaldehyde and ammonia in a one-pot Mannich reaction is not desired.

Reaction Pathway Precursor(s) Key Reagents Description
Mannich Reaction 2,6-DimethylphenolFormaldehyde, Ammonia (or equivalent)A one-pot, three-component condensation where an in-situ formed iminium ion undergoes electrophilic aromatic substitution at the C4 position of the phenol (B47542). wikipedia.orgacs.org
Nitrile Reduction 4-Cyano-2,6-dimethylphenolLiAlH₄ or H₂/Catalyst (e.g., Raney Ni, Pd/C)A two-step route involving the synthesis of a nitrile intermediate followed by its chemical reduction to the primary amine.

Development of Sustainable and Green Chemistry Protocols for Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, green chemistry principles can be applied to the classical Mannich reaction.

Key areas of improvement include:

Solvent Choice: Traditional Mannich reactions may use alcoholic solvents. mdma.ch Green alternatives focus on using water as a solvent or performing the reaction under solvent-free conditions, which reduces volatile organic compound (VOC) emissions. organic-chemistry.org

Catalysis: While the reaction can be acid or base-catalyzed, the use of heterogeneous catalysts is a cornerstone of green chemistry. A copper-based nanoparticle catalyst supported on graphene oxide has been shown to be highly efficient for the related ortho-aminomethylation of phenols, offering advantages like reusability, mild reaction conditions, and high yields. nih.gov Such catalytic systems could be adapted for the para-selective synthesis of the title compound.

Atom Economy: The Mannich reaction is inherently atom-economical as it is a multi-component reaction where most atoms of the reactants are incorporated into the final product. organic-chemistry.orgnih.gov Using paraformaldehyde as a solid source of formaldehyde instead of aqueous formalin solutions can improve handling and reduce water waste.

Green Approach Methodology Sustainability Advantage
Solvent-Free Reaction Reactants are mixed without a solvent, often with gentle heating or mechanical grinding.Eliminates solvent waste, simplifies product isolation, and reduces energy consumption for solvent removal. organic-chemistry.org
Heterogeneous Catalysis Use of a solid, reusable catalyst (e.g., supported metal nanoparticles).Catalyst can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.gov
Aqueous Conditions Using water as the reaction medium.Water is a non-toxic, non-flammable, and inexpensive solvent.
Alternative Reagents Using paraformaldehyde instead of aqueous formaldehyde.Reduces water content, simplifies transport and storage, and can lead to higher concentrations and faster reactions.

Post-Synthetic Functionalization and Derivatization Strategies

The presence of two distinct functional handles—the phenolic hydroxyl and the primary aminomethyl group—allows for a rich variety of selective, post-synthetic modifications.

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group, while sterically hindered by the adjacent methyl groups, can undergo several key reactions. Derivatization at this site can modulate the compound's solubility, electronic properties, and ability to coordinate with metal ions. nih.gov

Etherification (O-Alkylation): The phenol can be converted to its corresponding phenoxide salt with a base (e.g., sodium hydride) and then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis. A procedure for the methylation of the parent 2,6-dimethylphenol involves deprotonation with NaH in THF followed by reaction with methyl iodide to yield 2,6-dimethylanisole (B89883) in good yield, demonstrating the feasibility of this reaction despite the steric hindrance. chemspider.com

Esterification (O-Acylation): Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding phenyl ester. This modification is often used to protect the hydroxyl group or to introduce new functionalities. researchgate.net

Modification Type Reagents Product Class Purpose
Etherification Base (e.g., NaH, K₂CO₃) + Alkyl Halide (R-X)Aryl EtherProtection, modification of solubility/lipophilicity. chemspider.com
Esterification Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) + BasePhenyl EsterProtection, introduction of carbonyl functionality. nih.gov
Silylation Silyl (B83357) Halide (e.g., TBDMSCl) + Base (e.g., Imidazole)Silyl EtherProtection, increasing volatility for analysis (e.g., GC-MS).

Derivatization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile nucleophile and can be readily derivatized.

N-Alkylation: The primary amine can be converted into a secondary or tertiary amine through reactions with alkyl halides. Reductive amination with aldehydes or ketones provides a controlled method for this transformation.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. This is a common strategy in medicinal chemistry to introduce a variety of substituents.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are themselves versatile intermediates for further reactions.

Modification Type Reagents Product Class Purpose
N-Alkylation Alkyl Halide (R-X) or Aldehyde/Ketone + Reducing AgentSecondary/Tertiary AmineModulating basicity, building larger structures.
N-Acylation Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O)AmideIntroducing new functional groups, peptide coupling.
Schiff Base Formation Aldehyde (R'CHO) or Ketone (R'COR'')ImineCreating C=N bonds, intermediates for reduction to amines.

Ortho- and Meta-Substitutions on the Aromatic Ring

Introducing new substituents onto the aromatic ring of this compound is challenging due to the existing substitution pattern. In standard electrophilic aromatic substitution (EAS), the outcome is dictated by the directing effects of the substituents already on the ring. wikipedia.orgresearchgate.net

Directing Effects: The phenolic -OH group is a powerful activating ortho,para-director. The two -CH₃ groups are also activating ortho,para-directors. The -CH₂NH₂ group is activating and ortho,para-directing.

Positional Analysis: The positions ortho to the hydroxyl group (C2, C6) are blocked by methyl groups. The position para to the hydroxyl group (C4) is blocked by the aminomethyl group. Therefore, classical EAS reactions like nitration or halogenation are unlikely to proceed at the remaining meta-positions (C3, C5) because there are no meta-directing groups present. masterorganicchemistry.com

To achieve substitution at the C3 or C5 positions, advanced synthetic strategies are required:

Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. wku.edu In this strategy, a functional group on the ring directs a strong base (typically an organolithium reagent like n-BuLi or s-BuLi) to deprotonate a specific ortho-position. cdnsciencepub.comresearchgate.net The phenolic -OH group is an excellent directing group. After protecting the acidic proton (e.g., as a carbamate (B1207046) or other suitable group), the hydroxyl group can direct lithiation to the C3 and C5 positions. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, silyl halides) to install a new substituent with high regioselectivity. cdnsciencepub.comthieme-connect.com This method bypasses the limitations of classical EAS.

Substitution Position Challenge Proposed Strategy Mechanism
C3 / C5 (meta to -OH) All existing groups are ortho,para-directors, making electrophilic attack at the meta position electronically disfavored.Directed Ortho-Metalation (DoM) 1. Protect the -OH and -NH₂ groups. The protected -OH serves as a Directed Metalation Group (DMG). 2. Treatment with a strong base (e.g., s-BuLi/TMEDA) removes a proton from the ortho position (C3/C5). 3. The resulting aryllithium species is reacted with an electrophile (E+) to form a new C-E bond. 4. Deprotection reveals the newly substituted phenol. cdnsciencepub.comthieme-connect.com

Mechanistic Insights into Synthesis and Derivatization Reactions of this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis and derivatization of this compound.

Mechanism of Synthesis via Mannich Reaction

The Mannich reaction mechanism proceeds through two principal stages under acidic conditions. adichemistry.comchemistrysteps.com

Formation of the Electrophile (Iminium Ion): The reaction is initiated by the nucleophilic attack of the amine (ammonia) on the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to generate a highly electrophilic Eschenmoser-like salt or iminium ion ([CH₂=NH₂]⁺). adichemistry.comchemistrysteps.com This ion is the key aminomethylating agent.

Electrophilic Attack on the Phenol Ring: The electron-rich aromatic ring of 2,6-dimethylphenol acts as the nucleophile. The hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the ortho and para positions. Due to the steric hindrance from the two methyl groups at the C2 and C6 positions, the electrophilic attack by the iminium ion occurs almost exclusively at the less hindered C4 (para) position. A subsequent deprotonation step re-aromatizes the ring, yielding the final product, this compound. wikipedia.orglibretexts.org

Mechanism of Synthesis via Reductive Amination

The reductive amination pathway also involves a multi-step mechanism. wikipedia.org

Imine Formation: The process begins with the nucleophilic addition of ammonia to the carbonyl group of 4-hydroxy-3,5-dimethylbenzaldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates under mild acidic or neutral conditions to form an imine. wikipedia.org

Reduction of the Imine: The formed imine (or its protonated form, the iminium ion) is then reduced to the primary amine. masterorganicchemistry.com Hydride-based reducing agents, such as sodium borohydride, deliver a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. A final workup step with a proton source neutralizes the resulting anion to afford the aminomethyl product. The selectivity of reagents like NaBH₃CN is crucial; they are mild enough not to reduce the starting aldehyde but sufficiently reactive to reduce the intermediate iminium ion. masterorganicchemistry.com

Mechanisms of Derivatization

The derivatization reactions of this compound follow well-established mechanistic pathways:

N-Alkylation: This is a nucleophilic substitution reaction (typically Sₙ2). The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.

N-Acylation: This is a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. The tetrahedral intermediate formed then collapses, expelling the leaving group (halide or carboxylate) to form a stable amide.

O-Esterification: This also proceeds via nucleophilic acyl substitution. The phenolic oxygen, usually deprotonated to a phenoxide, acts as the nucleophile, attacking an acyl halide or anhydride to form a phenyl ester.

Coordination Chemistry and Metal Complexation Studies Involving 4 Aminomethyl 2,6 Dimethylphenol As a Ligand

Design and Synthesis of Metal Complexes with 4-(Aminomethyl)-2,6-dimethylphenol

Investigation of Mononuclear and Polynuclear Architectures

No specific studies detailing the synthesis of either mononuclear or polynuclear complexes using this compound as a primary ligand were found in the surveyed literature.

Analysis of Ligand Denticity and Coordination Modes (e.g., N,O-chelation)

While N,O-chelation is theoretically possible, no experimental verification or detailed analysis of the denticity and coordination modes of this compound in metal complexes has been reported.

Spectroscopic and Structural Characterization of this compound-Metal Complexes

Application of Advanced Spectroscopic Probes (e.g., X-ray Absorption Spectroscopy, Mössbauer Spectroscopy)

There are no available records of advanced spectroscopic techniques like X-ray Absorption Spectroscopy or Mössbauer Spectroscopy being applied to study metal complexes of this compound.

Single Crystal X-ray Diffraction Analysis for Coordination Geometries

No single crystal X-ray diffraction data for metal complexes of this compound could be located, which is essential for the definitive determination of coordination geometries.

Electronic Structure and Bonding Analysis in Metal Complexes of this compound

A detailed analysis of the electronic structure and bonding in metal complexes of this specific ligand is absent from the current body of scientific literature.

Reactivity and Stability Profiles of this compound-Metal Complexes

Coordination and Bonding

The this compound ligand possesses two potential coordination sites: the nitrogen atom of the aminomethyl group and the oxygen atom of the phenolic hydroxyl group. Coordination typically occurs through the deprotonated phenolate (B1203915) oxygen and the nitrogen of the amino group, forming a stable chelate ring with the metal ion. The presence of two methyl groups at the 2 and 6 positions of the phenol (B47542) ring introduces significant steric bulk around the phenolate oxygen. This steric hindrance can influence the coordination geometry and the accessibility of the metal center to other molecules, thereby affecting the reactivity of the complex.

Studies on related aminophenol-based ligands have shown their versatility in coordinating with a variety of transition metals, leading to complexes with interesting catalytic activities. For instance, o-aminophenol-based ligands can exist in different redox states, which can in turn influence the reactivity of the metal center in catalytic processes such as alcohol oxidation.

Inferred Reactivity

The reactivity of metal complexes of this compound can be inferred from studies on analogous systems. For example, copper complexes with aminophenol ligands have been investigated for their catalytic activity in oxidation reactions. The steric environment created by the methyl groups in this compound could modulate the catalytic activity by influencing substrate access to the metal center.

Stability Considerations

The stability of metal complexes is a critical factor determining their utility. The chelate effect, arising from the bidentate coordination of the aminomethyl and phenolate groups, would contribute significantly to the thermodynamic stability of complexes formed with this compound. The formation of a five- or six-membered chelate ring generally enhances complex stability compared to coordination with monodentate ligands.

Data on Related Systems

To provide a framework for understanding the potential stability of this compound complexes, the following table presents stability constant data for complexes of a related ligand, 5-aminomethyl-aneN4, with several metal ions. It is important to note that these are macrocyclic ligands and thus their stability constants will be significantly different, but the trend can be informative.

Table 1: Stability Constants of Metal Complexes with a Related Aminomethyl Ligand

Metal IonLigandLog K
Cu(II)5-aminomethyl-aneN423.5
Ni(II)5-aminomethyl-aneN416.8
Cr(III)5-aminomethyl-aneN4Not Reported

Data inferred from studies on related macrocyclic aminomethyl ligands.

The high stability constant for the Cu(II) complex is consistent with the Irving-Williams series. It is expected that this compound would also form highly stable complexes with Cu(II).

Catalytic Applications of 4 Aminomethyl 2,6 Dimethylphenol Derived Systems

Homogeneous Catalysis Mediated by 4-(Aminomethyl)-2,6-dimethylphenol Complexes

The presence of both a hydroxyl and an amino group in this compound allows it to act as a bidentate ligand, coordinating with a variety of transition metals to form stable chelate complexes. derpharmachemica.comderpharmachemica.comderpharmachemica.com The electronic and steric properties of these complexes can be fine-tuned by the substituents on the phenol (B47542) ring and the amine nitrogen, influencing their catalytic activity in a range of chemical transformations.

Complexes of aminophenol ligands are known to be effective catalysts for various oxidation and reduction reactions. derpharmachemica.com The redox-active nature of the aminophenol ligand itself can play a crucial role in the catalytic cycle, facilitating electron transfer processes. For instance, copper(II) complexes with aminophenol-type ligands have been investigated for the oxidation of phenolic substrates, mimicking the activity of certain enzymes. orientjchem.org It is plausible that a copper complex of this compound could catalyze the oxidation of various substrates, such as phenols and alcohols, using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

Conversely, the same structural motif can be applied in reduction catalysis. For example, the reduction of nitroarenes to valuable aminophenols has been achieved using platinum supported on mesoporous carbons in a biphasic system. researchgate.net A homogeneous catalyst based on a noble metal complex of this compound could offer an alternative route for such reductions.

To illustrate the potential, the following table presents representative data for the oxidation of p-aminophenol catalyzed by a copper(II) complex of a different aminopyrazole ligand, highlighting the type of kinetic parameters that would be relevant in evaluating a this compound-based catalyst. orientjchem.org

Catalyst SystemSubstrateOxidantMichaelis Constant (K_m)Turnover Number (k_cat)
Uncatalyzedp-AminophenolH₂O₂37.6 mM3.5 x 10⁻⁷ s⁻¹
Cu(II)-FTL Complexp-AminophenolH₂O₂44.7 mM2.7 x 10⁻⁷ s⁻¹

Data from a study on a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand (FTL), demonstrating the influence of the catalyst on kinetic parameters. orientjchem.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The design of effective ligands is crucial for achieving high yields and selectivities. Aminophenol-based ligands can be employed in these reactions. For instance, palladium complexes of phosphine-appended aminophenol pincer ligands have been shown to activate chemical bonds homolytically. derpharmachemica.com While direct application of this compound in well-known coupling reactions like Suzuki or Heck is not widely reported, its structural features suggest potential. The aminomethyl group can be further functionalized to introduce phosphine (B1218219) moieties, creating pincer-type ligands that are highly effective in various coupling reactions.

The following table shows examples of palladium-catalyzed aminocarbonylation reactions, a type of carbon-heteroatom bond-forming reaction, demonstrating the versatility of palladium catalysts in the presence of different amines and substrates. google.com A catalyst system incorporating this compound could potentially be applied in similar transformations.

SubstrateAmine NucleophileCatalyst SystemProduct Type
2-IodothiopheneAmino acid estersPd(0)/PPh₃Ketocarboxamides
IodoalkenesNortropinonePd(0)/2 PPh₃Amides
Iodo(hetero)arenesNortropinePd(0)/XantphosAmides

Representative data from studies on palladium-catalyzed aminocarbonylation reactions. google.com

The introduction of chirality into the this compound scaffold can lead to the development of catalysts for asymmetric synthesis. google.comnih.gov This can be achieved by using a chiral amine in the Mannich reaction for its synthesis or by modifying the aminomethyl group with a chiral auxiliary. Such chiral ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. dicp.ac.cnnih.govnih.govmdpi.com

For example, chiral aminophenol ligands have been successfully used in the asymmetric synthesis of efavirenz, an antiretroviral drug, with high yield and enantioselectivity. google.com A library of chiral imidazoline-aminophenol ligands has been synthesized and screened for the copper-catalyzed Henry reaction, achieving high enantiomeric excess. nih.gov This demonstrates the potential of chiral aminophenol derivatives in asymmetric catalysis.

The table below presents results from the asymmetric alkylation of an amino acid precursor using chiral copper(II) salen-type complexes, which share structural similarities with potential metal complexes of chiral this compound derivatives. nih.gov

SubstrateCatalystTemperature (°C)Chemical Yield (%)Enantiomeric Excess (ee, %)
Schiff base of D,L-alanine esterChiral Cu(II) salen complex-20-High
Schiff base with ortho-Cl-phenyl groupChiral Cu(II) salen complex-Increased66-98
Schiff base with para-Cl-phenyl groupChiral Cu(II) salen complex-Increased66-98

Data illustrating the impact of catalyst structure and substrate on yield and enantioselectivity in asymmetric alkylation. nih.gov

Heterogeneous Catalysis Utilizing this compound Functionalized Supports

Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, potential for reuse, and suitability for continuous flow processes. nih.govacs.orgnih.gov The this compound molecule is well-suited for this purpose, as its phenolic hydroxyl or aminomethyl groups can be used as anchors for grafting onto various solid matrices.

A variety of solid supports can be considered for the immobilization of this compound or its metal complexes. These include inorganic materials like silica (B1680970) and alumina, as well as organic polymers.

Silica-based supports: The hydroxyl group of this compound can be reacted with a silane (B1218182) coupling agent, which can then be co-condensed with tetraalkoxysilanes to form a functionalized silica gel. Alternatively, the aminomethyl group can be used to react with pre-functionalized silica.

Polymeric supports: The aminomethyl group can be incorporated into a polymer backbone through polymerization of a suitable monomer derivative of this compound. Another approach is to graft the molecule onto a pre-existing polymer with reactive functional groups.

Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound makes it a potential linker or functionalizing agent for MOFs, creating highly porous and catalytically active materials. nih.gov

A critical aspect of heterogeneous catalysis is the stability of the immobilized catalyst. Leaching of the active metal species from the support can lead to a loss of activity and contamination of the product. Therefore, rigorous performance evaluation and leaching studies are essential.

The catalytic activity of the supported catalyst would need to be assessed in a chosen model reaction and compared to its homogeneous counterpart. Recyclability tests, where the catalyst is recovered and reused in multiple cycles, are crucial to determine its long-term stability.

Leaching of the metal from the support can be quantified by analyzing the reaction mixture using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). Hot filtration tests can also be performed to distinguish between true heterogeneous catalysis and catalysis by leached species.

The following table provides an example of a study on the reusability of a heterogeneous photocatalyst, which is a key performance indicator for any immobilized catalyst. nih.gov

CatalystCyclePhenol Selectivity (%)
NH₂-MIL-88/PMo₁₀V₂1High
2Maintained
3Maintained
4Maintained
5Maintained

Illustrative data on the reusability of a MOF-based heterogeneous catalyst. nih.gov

Mechanistic Elucidation of Catalytic Cycles for this compound Systems

The catalytic activity of metal complexes derived from this compound is intrinsically linked to the electronic properties of the ligand and its interaction with the metal center. The presence of both a hydroxyl and an amino group allows for the formation of stable chelate complexes with a variety of transition metals. The elucidation of the catalytic cycles involving these systems is crucial for understanding their reactivity and for the rational design of more efficient catalysts.

A key feature of aminophenol-based ligands is their potential to act as "redox-active" or "non-innocent" ligands. derpharmachemica.comresearchgate.net This means that the ligand itself can participate in the redox processes of the catalytic cycle, functioning as an electron reservoir. researchgate.net In the case of this compound, the phenolic moiety can be oxidized to a phenoxyl radical, and further to a phenoxonium cation, while the amino group can also participate in redox changes. This ability to store and release electrons can stabilize different oxidation states of the metal center and open up new reaction pathways that might be inaccessible with redox-inactive ligands. researchgate.net

For instance, in oxidation reactions, a proposed general mechanism involves the initial coordination of the substrate to the metal center. Electron transfer from the substrate to the metal or directly to the ligand can then occur. The redox-active nature of the this compound ligand can facilitate this process by accepting an electron, thereby maintaining the metal in a lower oxidation state. researchgate.net Subsequent steps can involve the activation of an oxidant, such as molecular oxygen or a peroxide, followed by the transfer of an oxygen atom to the substrate and regeneration of the catalyst.

In polymerization reactions, such as the oxidative polymerization of phenols, the mechanism often involves the generation of phenoxyl radicals. A catalyst system based on a this compound-metal complex could initiate this process by abstracting a hydrogen atom from a monomer unit. The steric hindrance provided by the two methyl groups on the phenolic ring of the ligand can play a crucial role in controlling the regioselectivity of the polymerization, favoring the formation of linear polymers. The aminomethyl group can influence the electronic properties and solubility of the catalyst.

Kinetic studies are instrumental in unraveling these mechanistic details. By varying the concentrations of the catalyst, substrate, and any co-reagents, the rate-determining step of the catalytic cycle can be identified. For example, in a copper-catalyzed hydroamination reaction, kinetic analysis revealed that the turnover-limiting step was the regeneration of the active copper hydride catalyst. mit.edu Similar studies on systems with this compound would be essential to pinpointing the slowest step in their catalytic cycles.

The following table outlines a generalized catalytic cycle for an oxidation reaction catalyzed by a metal complex of this compound, illustrating the potential roles of the ligand.

StepDescriptionRole of this compound Ligand
1. Catalyst Activation The precatalyst, a metal complex of this compound, is activated, potentially through the coordination of a substrate or an oxidant.The ligand stabilizes the active metal center through its chelating nature.
2. Substrate Binding The substrate coordinates to the metal center of the activated catalyst.The steric bulk of the dimethylphenol moiety can influence the orientation of the bound substrate, impacting stereoselectivity.
3. Electron Transfer An electron is transferred from the substrate to the catalytic system.The aminophenol ligand can act as an electron acceptor, transitioning to a radical or iminosemiquinone-like form, thus modulating the metal's oxidation state. derpharmachemica.com
4. Oxidant Activation An oxidant (e.g., O₂, H₂O₂) coordinates to the metal center and is activated.The electronic properties of the ligand, influenced by the aminomethyl group, can affect the metal's ability to bind and activate the oxidant.
5. Product Formation The activated oxygen is transferred to the substrate, forming the product.The ligand framework helps to hold the reactants in close proximity for the reaction to occur.
6. Catalyst Regeneration The product dissociates, and the catalyst is regenerated to its initial state to begin a new cycle.The redox flexibility of the ligand facilitates the return of the metal center to its resting state.

Catalyst Design Principles and Structure-Activity Relationships in Catalytic Processes

The design of effective catalysts based on this compound hinges on understanding the relationship between the catalyst's structure and its catalytic activity. By systematically modifying the ligand and the metal center, it is possible to tune the catalyst's performance for a specific application.

Ligand Modification: The this compound scaffold offers several points for modification to fine-tune its properties.

Substituents on the Aromatic Ring: While the parent ligand has methyl groups at the 2 and 6 positions, the introduction of other alkyl or aryl groups could further modulate the steric environment around the metal center. This can enhance selectivity by controlling the access of substrates to the active site.

Modification of the Amino Group: The primary amine of the aminomethyl group can be derivatized to secondary or tertiary amines, or even incorporated into a larger heterocyclic structure. These changes would alter the electronic properties and the coordination bite angle of the ligand, which in turn affects the stability and reactivity of the metal complex.

Introduction of Chiral Centers: For asymmetric catalysis, chiral centers can be introduced into the ligand backbone, for example, by using a chiral amine in the synthesis of the aminomethyl group. This can lead to the enantioselective formation of products.

Structure-Activity Relationships: Establishing a clear structure-activity relationship (SAR) requires the synthesis of a library of catalysts with systematic variations and the evaluation of their performance in a target reaction. For example, in the oxidative coupling of phenols, one could expect that increasing the steric bulk of the ligand would lead to a higher selectivity for C-O coupling over C-C coupling, resulting in higher yields of the desired polymer.

The following table summarizes key design principles and their expected impact on catalytic performance for systems derived from this compound.

Design PrincipleStructural ModificationExpected Impact on Catalytic Activity
Steric Hindrance Introduction of bulkier groups at the 2 and 6 positions of the phenol ring.Increased selectivity (e.g., regioselectivity in polymerization, enantioselectivity in asymmetric reactions). May decrease reaction rate due to steric hindrance.
Electronic Tuning Substitution of the aminomethyl group with electron-donating or electron-withdrawing groups.Modulation of the redox potential of the metal center and the ligand, affecting the ease of electron transfer steps in the catalytic cycle.
Solubility Incorporation of long alkyl chains or polar functional groups into the ligand structure.Improved solubility of the catalyst in specific reaction media, potentially leading to higher reaction rates and easier catalyst-product separation.
Chirality Introduction of a chiral center in the aminomethyl side chain or elsewhere in the ligand.Enantiocontrol in asymmetric transformations, leading to the preferential formation of one enantiomer of the product.

By applying these design principles and systematically studying the resulting structure-activity relationships, it is possible to develop highly efficient and selective catalysts based on the this compound framework for a wide range of chemical transformations.

Integration of 4 Aminomethyl 2,6 Dimethylphenol into Advanced Materials

Polymer Chemistry: Application as Monomer and Cross-linking Agent

The presence of two distinct reactive sites—the aminomethyl group (-CH₂NH₂) and the phenolic hydroxyl group (-OH)—on the 4-(aminomethyl)-2,6-dimethylphenol molecule allows it to function as both a monomer for chain growth and a cross-linking agent to form network polymers.

Synthesis of Novel Polymeric Architectures Incorporating the Compound

The dual functionality of this compound enables its use as an A-B type monomer, where 'A' represents the amine and 'B' represents the phenol (B47542). This structure is particularly well-suited for the synthesis of polybenzoxazines, a class of high-performance phenolic resins. Polybenzoxazines are typically formed through the Mannich-like condensation of a phenol, a primary amine, and formaldehyde (B43269). In this context, this compound can be viewed as a pre-formed intermediate that can react with aldehydes or other electrophiles to create novel polymeric structures.

The polymerization process could involve the reaction of the primary amine with an aldehyde to form a Schiff base, followed by thermal or catalytic rearrangement and polymerization involving the phenolic hydroxyl group. The dimethyl substituents ortho to the hydroxyl group influence the reactivity and stereochemistry of the polymerization, potentially leading to polymers with controlled tacticity and enhanced thermal stability.

Another potential route to novel polymers is through polycondensation reactions. The primary amine can react with diacyl chlorides or dicarboxylic acids to form polyamides, while the phenolic hydroxyl group can react with epichlorohydrin to form epoxy resins. By carefully selecting co-monomers, a variety of linear, branched, or hyperbranched architectures can be achieved.

Development of Functional Polymers with Integrated Phenolic Amine Moieties

Integrating the this compound moiety into a polymer backbone imparts the polymer with the specific chemical characteristics of the phenolic amine group. The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond site, and an antioxidant. The aminomethyl group provides a site for further functionalization, acid-base interactions, or coordination with metal ions.

These integrated functionalities can be exploited to create polymers with tailored properties:

Adhesion: The hydrogen-bonding capabilities of both the amine and hydroxyl groups can promote strong adhesion to various substrates.

Thermal Stability: The rigid aromatic ring and the potential for cross-linking contribute to high thermal and dimensional stability.

Chelating Properties: The presence of both nitrogen and oxygen donor atoms allows these polymers to act as ligands for metal ions, leading to applications in catalysis, sensing, or environmental remediation.

Cross-linking Capability: The bifunctionality of the monomer unit allows it to act as a cross-linking agent when incorporated into other polymer systems. For instance, when copolymerized with other monomers, the pendant amine or hydroxyl groups can be used to form covalent bonds between polymer chains, enhancing mechanical strength and solvent resistance.

Below is a representative table of properties that could be expected for a thermoset polymer derived from this compound, based on known data for similar polybenzoxazine systems.

PropertyTypical Value RangeSignificance
Glass Transition (Tg)150 - 250 °CIndicates thermal stability and operational temperature.
Decomposition Temp (TGA)> 350 °CMeasures thermal degradation resistance.
Char Yield at 800 °C40 - 60%Correlates with flame retardancy.
Flexural Modulus3 - 5 GPaMeasures stiffness and resistance to bending.
Water Absorption< 2% (24h immersion)Indicates resistance to environmental moisture.
Note: This table presents typical data for polybenzoxazine-type thermosets and is intended for illustrative purposes. Actual values would depend on the specific synthesis and curing conditions.

Design of Hybrid Organic-Inorganic Materials

Hybrid materials that combine the properties of organic molecules with inorganic frameworks or nanoparticles are a major focus of materials science. This compound is a prime candidate for creating such materials due to its ability to interact with inorganic components through multiple pathways.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Both MOFs and COFs are crystalline porous materials constructed from molecular building blocks. MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic linkers connected by strong covalent bonds. The bifunctional nature of this compound makes it a potential linker for both types of frameworks.

In MOFs: The primary amine and phenolic hydroxyl groups can both serve as coordination sites for metal ions. This dual-point attachment can lead to the formation of robust and well-defined framework structures. The specific geometry of the molecule, along with the steric hindrance from the methyl groups, would influence the resulting pore size and topology of the MOF.

In COFs: The primary amine is a common functional group used in the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comtcichemicals.com this compound could be reacted with polyaldehyde linkers to form crystalline, porous COFs. The phenolic hydroxyl group would then be available as a functional site within the pores, capable of participating in hydrogen bonding, catalysis, or selective adsorption.

Surface Functionalization of Nanomaterials with this compound

The surface properties of nanomaterials, such as nanoparticles of silica (B1680970), gold, or iron oxide, can be tailored by attaching organic molecules. This functionalization is crucial for improving their dispersion, biocompatibility, and performance in various applications. mdpi.commdpi.com

This compound can be anchored to nanoparticle surfaces through several mechanisms:

Silica Nanoparticles: The primary amine can react with surface silanol groups (Si-OH) or with coupling agents like epoxides or isocyanates that have been pre-attached to the silica surface.

Gold Nanoparticles: The primary amine group can form a dative bond with the gold surface, providing a stable attachment.

Iron Oxide Nanoparticles: Both the amine and hydroxyl groups can coordinate to the iron atoms on the surface of iron oxide nanoparticles.

Once attached, the molecule imparts its phenolic amine functionality to the nanoparticle surface. This can be used to alter surface charge, introduce hydrophilicity or hydrophobicity, or create active sites for catalysis or sensing.

The table below summarizes potential methods for functionalizing different nanoparticles with this compound and the resulting surface properties.

Nanoparticle TypeFunctionalization ChemistryResulting Surface FunctionalityPotential Application
Silica (SiO₂)Reaction of amine with surface epoxy/isocyanate groupsPhenolic hydroxyl, secondary aminePolymer composite reinforcement
Gold (Au)Dative bonding of the primary amine to the Au surfacePhenolic hydroxyl, primary amineCatalysis, Sensing
Iron Oxide (Fe₃O₄)Coordination of amine and hydroxyl groups to surface FePhenolic hydroxyl, primary amineBioconjugation, MRI contrast
Note: This table describes general and well-established functionalization strategies that are applicable to the subject compound.

Role in Supramolecular Materials Science and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into ordered, functional structures is a cornerstone of this field.

This compound possesses key features that make it an excellent candidate for designing self-assembling systems:

Hydrogen Bonding: The molecule has both a hydrogen bond donor and acceptor in the primary amine group, and a strong hydrogen bond donor in the phenolic hydroxyl group. These groups can engage in directional hydrogen bonding to form well-defined aggregates like chains, sheets, or helical structures.

Aromatic Interactions: The substituted benzene ring can participate in π-π stacking interactions, which can further stabilize the self-assembled structures.

Amphiphilic Character: The combination of the polar amine and hydroxyl groups with the nonpolar dimethyl-substituted aromatic ring gives the molecule an amphiphilic character, which could be exploited to form micelles, vesicles, or other structures in appropriate solvents.

The interplay between hydrogen bonding involving the phenol and amine groups and π-π stacking of the aromatic rings is a well-studied motif in supramolecular chemistry, often leading to the formation of co-crystals and other ordered assemblies. nih.gov By controlling factors such as solvent, temperature, and concentration, it is conceivable to direct the self-assembly of this compound into a variety of functional supramolecular materials.

Computational and Theoretical Investigations of 4 Aminomethyl 2,6 Dimethylphenol and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the prediction of a wide range of molecular characteristics, from stable geometries to spectroscopic signatures and reactivity patterns.

Density Functional Theory (DFT) Studies of Molecular Conformations

Density Functional Theory (DFT) has become a primary tool for investigating the conformational preferences of molecules due to its favorable balance of accuracy and computational cost. For a flexible molecule like 4-(aminomethyl)-2,6-dimethylphenol, several conformers can exist due to the rotation around the C-C and C-N single bonds of the aminomethyl group.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to locate the stable conformers on the potential energy surface. researchgate.net These calculations would involve systematic scanning of the dihedral angles defining the orientation of the aminomethyl group relative to the phenol (B47542) ring. The relative energies of the resulting conformers indicate their population at thermal equilibrium. For instance, studies on similar substituted phenols have identified the most stable conformers and the energy barriers for their interconversion. eurjchem.com The stability of different conformers is often governed by a delicate balance of steric hindrance from the methyl groups and potential intramolecular hydrogen bonding between the amino group and the phenolic hydroxyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerDihedral Angle (C3-C4-Cα-N)Relative Energy (kcal/mol)
A60°0.00
B180°1.52
C-60°0.00

This table presents hypothetical data for illustrative purposes.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for predicting spectroscopic parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, the prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can help in the structural elucidation of this compound and its derivatives. nih.gov Time-dependent DFT (TD-DFT) is a commonly used method to simulate UV-Vis spectra, providing information about the electronic transitions and the nature of the excited states. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the explicit movement of atoms over time, governed by a force field that describes the intra- and intermolecular interactions.

For this compound in an aqueous solution, MD simulations can reveal crucial information about its hydration shell and the nature of its interactions with water molecules. Analysis of radial distribution functions (RDFs) can quantify the probability of finding water molecules at a certain distance from the solute's functional groups (the hydroxyl, amino, and methyl groups). These simulations can also elucidate the dynamics of hydrogen bonding between the compound and the solvent, as well as potential intermolecular aggregation. Such studies are vital for understanding the solubility and transport properties of the molecule.

Theoretical Models for Reaction Pathways and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, map out their potential energy surfaces, and identify the transition states that govern the reaction rates. For this compound, theoretical models can be used to investigate various reaction pathways, such as its synthesis via the Mannich reaction of 2,6-dimethylphenol (B121312), formaldehyde (B43269), and ammonia (B1221849), or its potential oxidation reactions.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This information is crucial for understanding the reaction mechanism and predicting the reaction kinetics. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. These theoretical investigations can provide a level of detail about the reaction mechanism that is often difficult to obtain through experimental means alone.

Ligand Field Theory and Computational Spectroscopy for Metal Complexes of the Compound

The aminophenol moiety in this compound makes it an excellent ligand for coordinating with metal ions. The combination of a hard phenolate (B1203915) oxygen donor and a borderline nitrogen donor allows for the formation of stable chelate complexes with a variety of transition metals.

Ligand Field Theory (LFT) provides a qualitative framework for understanding the electronic structure and properties of these metal complexes. libretexts.orglibretexts.org It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting, denoted as Δ, determines the magnetic properties and the color of the complex. uci.edu

Computational methods, particularly DFT and TD-DFT, can provide a more quantitative and detailed picture of the electronic structure and spectroscopy of these metal complexes. DFT calculations can predict the preferred coordination geometry, bond lengths, and bond angles of the complex. TD-DFT can then be used to simulate the electronic absorption spectrum, which arises from d-d transitions and charge-transfer transitions between the metal and the ligand. These calculations are invaluable for interpreting experimental spectroscopic data and understanding the nature of the metal-ligand bonding.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Aminomethyl 2,6 Dimethylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(aminomethyl)-2,6-dimethylphenol and its derivatives in solution. nih.gov ¹H NMR spectroscopy provides precise information on the chemical environment of protons within the molecule. For instance, the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the amine protons, the phenolic hydroxyl proton, and the methyl protons will each exhibit characteristic chemical shifts and coupling patterns. pressbooks.pubchemicalbook.comchemicalbook.com The exact positions of these signals can be influenced by factors such as solvent, temperature, and pH. mdpi.com

To overcome the complexities of one-dimensional spectra, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.govyoutube.com Experiments such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. mdpi.comyoutube.com These experiments are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule. nih.govmdpi.com

Solid-state NMR (ssNMR) offers a powerful tool for characterizing this compound in its solid, crystalline, or amorphous forms. emory.edupnnl.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich information on local structure and dynamics. emory.edu Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain higher resolution spectra. emory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. pnnl.gov ssNMR can provide insights into polymorphism, molecular packing, and intermolecular interactions within the solid state.

A hypothetical ¹H NMR data table for this compound is presented below:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H~6.8s-
CH₂~3.6s-
NH₂~2.5 (broad)s-
OH~4.5 (broad)s-
CH₃~2.2s-

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Tandem MS for Fragmentation Analysis)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation through fragmentation analysis. massbank.eu In a tandem MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed to piece together the molecular structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the aminomethyl group or cleavage of the phenol (B47542) ring. The fragmentation pattern of a related compound, 4-aminophenol, shows characteristic losses that help in its identification. chemicalbook.com

A table showing the predicted exact mass for different ionic species of this compound is provided below:

Adduct m/z
[M+H]⁺138.09134
[M+Na]⁺160.07328
[M-H]⁻136.07678
[M+NH₄]⁺155.11788
[M+K]⁺176.04722

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis (Single Crystal and Powder Diffraction for Structural Elucidation)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline materials. suniv.ac.in Single-crystal X-ray diffraction, when a suitable single crystal can be grown, provides the most precise and complete structural information, including bond lengths, bond angles, and the conformation of the molecule. This technique can reveal the intricate details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing of this compound.

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. americanpharmaceuticalreview.comlibretexts.org While it does not provide the same level of detail as single-crystal XRD, PXRD is a powerful tool for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. americanpharmaceuticalreview.comresearchgate.net The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. americanpharmaceuticalreview.com For instance, the XRD patterns of aminophenol isomers show distinct differences, allowing for their differentiation. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used for conformational studies. tandfonline.commdpi.commdpi.com Both techniques probe the vibrational modes of a molecule, which are sensitive to the molecular structure and environment. mdpi.com

Infrared spectroscopy is particularly useful for identifying characteristic functional groups. pressbooks.pub For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl groups, and C-N and C-O stretching vibrations. pressbooks.pubnist.gov The position and shape of the O-H and N-H bands can provide insights into hydrogen bonding. pressbooks.pub

A table of expected IR absorption bands for this compound is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic OHO-H stretch3600 - 3200 (broad)
Amine N-HN-H stretch3500 - 3300
Aromatic C-HC-H stretch3100 - 3000
Methyl C-HC-H stretch2975 - 2850
Aromatic C=CC=C stretch1600 - 1450
Amine N-HN-H bend1650 - 1580
Phenolic C-OC-O stretch1260 - 1000
Amine C-NC-N stretch1342 - 1266

Note: These are general ranges and the exact positions can vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and paramagnetic metal ions. researchgate.netnih.govnih.gov While this compound itself is not a radical, EPR spectroscopy becomes highly relevant when studying its radical derivatives or its complexes with paramagnetic metal ions.

For instance, if this compound undergoes oxidation to form a phenoxyl radical, EPR spectroscopy would be the primary tool for its detection and characterization. nih.govnih.gov The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with nearby magnetic nuclei. srce.hr

Furthermore, if this compound acts as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Cr³⁺), EPR spectroscopy can provide valuable insights into the coordination environment of the metal center. researchgate.netnih.gov The EPR parameters can reveal information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic spin state of the metal ion. nih.gov

Future Research Directions and Emerging Applications of 4 Aminomethyl 2,6 Dimethylphenol

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-(aminomethyl)-2,6-dimethylphenol and its derivatives is traditionally accomplished through the Mannich reaction. However, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic strategies.

A primary area of investigation involves the refinement of the Mannich reaction itself. This includes the exploration of novel catalysts to improve yields and selectivities while reducing reaction times and temperatures. The use of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Furthermore, research into alternative, less hazardous reagents to replace traditional components like formaldehyde (B43269) is a key goal.

Another promising direction is the development of entirely new synthetic pathways. This could involve multi-step syntheses that allow for greater control over the final structure and the introduction of diverse functional groups. Flow chemistry represents a significant opportunity for the synthesis of these compounds, offering precise control over reaction parameters, enhanced safety, and potential for seamless scalability from laboratory research to industrial production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst Development Higher yields, improved selectivity, milder reaction conditions, easier purification.Heterogeneous catalysts, organocatalysts, and biocatalysts for the Mannich reaction.
Alternative Reagents Reduced toxicity and environmental impact.Sourcing sustainable and less hazardous alternatives to formaldehyde and amines.
Flow Chemistry Enhanced safety, precise process control, improved scalability.Optimization of reaction conditions in continuous flow reactors for high-throughput synthesis.
Novel Synthetic Routes Greater molecular diversity and access to novel derivatives.Multi-step synthetic sequences and enzymatic transformations.

Exploration of New Catalytic Transformations

The molecular structure of this compound, featuring both a phenolic hydroxyl group and a basic amino group, makes it an attractive candidate for applications in catalysis, particularly as a ligand for metal complexes.

Future research will likely focus on designing and synthesizing novel catalysts where this compound or its derivatives act as bidentate or polydentate ligands. The nitrogen and oxygen atoms can coordinate with a variety of transition metals, creating catalysts with unique electronic and steric properties. These new catalysts could be applied to a wide range of organic transformations.

There is significant potential for these new catalytic systems in C-C coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. Additionally, the development of chiral versions of these ligands could enable highly enantioselective catalytic processes, which are of great importance in the pharmaceutical and fine chemical industries. The antioxidant nature of the phenol (B47542) group might also be exploited in developing catalysts for selective oxidation reactions that are resistant to oxidative degradation.

Catalytic ApplicationMetal CenterPotential Outcome
C-C Coupling Reactions Palladium, Nickel, CopperEfficient synthesis of complex organic molecules like polymers and pharmaceuticals.
Asymmetric Catalysis Rhodium, Ruthenium, IridiumProduction of enantiomerically pure compounds for specialized applications.
Oxidation/Reduction Iron, Manganese, CobaltDevelopment of robust catalysts for selective transformations.
Polymerization Titanium, ZirconiumSynthesis of polymers with controlled architectures and properties.

Advanced Materials Integration and Functionalization Strategies

The unique combination of a sterically hindered phenol and a reactive amine in this compound provides a versatile platform for the creation of advanced materials with tailored properties.

A significant area of future research is the incorporation of this compound as a monomer or a functional additive in polymers. The phenol group can be used to synthesize or modify polymers such as polyesters, polycarbonates, and epoxy resins. The aminomethyl group provides a reactive handle for cross-linking or for grafting other molecules onto the polymer backbone. The inherent antioxidant properties of the hindered phenol moiety could be harnessed to develop polymers with enhanced thermal and oxidative stability.

Furthermore, this compound is a prime candidate for the surface functionalization of various materials. By covalently attaching it to the surface of nanoparticles, silica (B1680970), or membranes, it is possible to impart new functionalities. For instance, surface modification could be used to enhance the compatibility between organic and inorganic phases in composite materials or to create surfaces with specific binding sites for sensing applications. Research into self-assembling systems, where molecules of this compound or its derivatives form ordered structures, could lead to the development of new functional thin films and coatings.

Material TypeFunctionalization StrategyResulting Material Property
Polymers Incorporation as a monomer or additive.Improved thermal stability, antioxidant properties, and sites for cross-linking.
Nanomaterials Surface grafting and modification.Enhanced dispersibility, tailored surface chemistry, and new catalytic or sensing capabilities.
Composites Use as an interfacial agent.Improved adhesion and stress transfer between matrix and reinforcement.
Coatings Formation of self-assembled monolayers.Protective layers with antioxidant and anti-corrosion properties.

Synergistic Approaches Combining Theoretical Prediction and Experimental Validation

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating the discovery and development of new applications for this compound.

Future research will increasingly rely on theoretical predictions to guide experimental efforts. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including reactivity, spectroscopic characteristics, and interaction energies. researchgate.net These predictions can help in the rational design of new catalysts and materials. For example, computational screening can identify the most promising metal-ligand combinations for a specific catalytic reaction or predict the binding affinity of the functionalized material for a target analyte. researchgate.net

This synergistic approach creates a feedback loop where theoretical models are refined based on experimental results, leading to more accurate predictions. Molecular dynamics simulations can provide insights into the behavior of these molecules in larger systems, such as their conformation in a polymer matrix or their interaction with a solvent. This combined theoretical and experimental strategy will be crucial for efficiently exploring the vast chemical space of derivatives and for optimizing the performance of the resulting materials and catalysts.

Theoretical MethodPredicted PropertyExperimental Validation
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic data.Synthesis, cyclic voltammetry, UV-Vis and NMR spectroscopy.
Molecular Docking Binding affinities and modes for biological targets or material surfaces.In vitro binding assays, surface plasmon resonance (SPR).
Molecular Dynamics (MD) Conformational dynamics, solvation effects, material morphology.X-ray diffraction, electron microscopy, thermal analysis (DSC/TGA).
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity or material performance from structure.Biological testing, material property characterization.

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2,6-dimethylphenol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways :
    • Friedel-Crafts Alkylation : Use 2,6-dimethylphenol with aminomethylating agents (e.g., formaldehyde and ammonia) under acidic conditions. Catalysts like iron-chromium mixed oxides enhance selectivity for 2,6-dimethyl derivatives .
    • Electrophilic Substitution : React 2,6-dimethylphenol with tetracyanoethylene in acetic acid to form intermediates, which are stabilized in acidic media but decompose under alkaline conditions .
  • Optimization Parameters :
    • Catalyst Loading : 5–10 wt% iron-chromium oxide for selective methylation .
    • Solvent Systems : Tetrahydrofuran-pyridine or acetic acid for controlled reactivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via 1^1H NMR (aromatic proton splitting) and 13^13C NMR (carbon backbone analysis).
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., 198.26 g/mol for 2,6-dimethylphenol derivatives) .
    • X-ray Diffraction (XRD) : Resolve crystal structures for derivatives like 4-(tricyanovinyl)-2,6-dimethylphenol .

Advanced Research Questions

Q. What catalytic systems are effective for oxidative coupling of this compound, and how do reaction parameters influence polymer formation?

Methodological Answer:

  • Catalyst Design :
    • Copper-DMAP Complexes : Use polystyrene-bound 4-(dimethylamino)pyridine (DMAP) with CuCl2_2 to catalyze coupling reactions. These complexes show redox activity and stabilize phenoxy radicals .
  • Critical Parameters :
    • Oxygen Pressure : 1–5 bar O2_2 for controlled radical propagation.
    • Solvent Ratios : 1,2-Dichlorobenzene:methanol (3:1) balances solubility and reactivity .
  • Characterization : UV-Vis spectroscopy monitors CuI^I/CuII^II redox states; EPR confirms radical intermediates .

Q. How do ionic liquid-functionalized MOFs perform in adsorbing this compound, and what adsorption models apply?

Methodological Answer:

  • Adsorption Mechanisms :
    • Hybrid Isotherms : Langmuir (monolayer adsorption) and Redlich-Peterson (heterogeneous surface) models fit experimental data, indicating mixed physisorption/chemisorption .
  • MOF Optimization :
    • Functionalization : Imidazolium-based ionic liquids enhance phenol affinity via π-π stacking and hydrogen bonding.
    • Regeneration : Ethanol elution at 60°C restores >90% adsorption capacity after 5 cycles .

Q. How does the stability of this compound intermediates vary under acidic vs. alkaline conditions?

Methodological Answer:

  • Kinetic Studies :
    • Acidic Media : Tetracyanoethylene adducts (e.g., 4-(tetracyanoethyl)-2,6-dimethylphenol) remain stable for >24 hours in acetic acid .
    • Alkaline Media : Rapid decomposition to 4-(tricyanovinyl)-2,6-dimethylphenol (red-colored product) occurs at pH >10 .
  • Isolation Techniques : Neutralize reactions with HCl to precipitate intermediates; characterize via FTIR (C≡N stretching at 2200 cm1^{-1}) .

Q. Can fluorinated analogs of this compound act as bioisosteres for carboxylic acids in drug design?

Methodological Answer:

  • Synthesis Strategies :
    • Fluorination : Introduce fluorine at the 2,6-positions via electrophilic substitution using ClF3_3 or Selectfluor®.
    • Aminomethylation : React 2,6-difluorophenol with formaldehyde-ammonia to yield 4-(aminomethyl)-2,6-difluorophenol .
  • Bioisosteric Evaluation :
    • In Vitro Assays : Compare pKa_a values (fluorophenol ≈ 7.5 vs. carboxylic acid ≈ 4.5) to assess ionization mimicry.
    • Pharmacokinetics : Radiolabeled analogs (e.g., 18^{18}F derivatives) track metabolic stability .

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Feasible Synthetic Routes

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4-(Aminomethyl)-2,6-dimethylphenol
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Reactant of Route 2
4-(Aminomethyl)-2,6-dimethylphenol

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